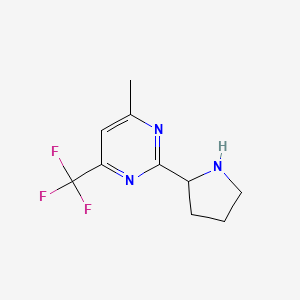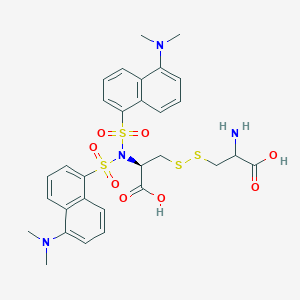
N,N-Didansyl-L-cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Didansyl-L-cystine is synthesized through the reaction of dansyl chloride with L-cystine. The reaction typically involves dissolving L-cystine in a suitable solvent, such as methanol, and then adding dansyl chloride under controlled conditions . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didansyl-L-cystine undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The dansyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the dansyl groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted dansyl derivatives.
Aplicaciones Científicas De Investigación
N,N-Didansyl-L-cystine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study thiol-containing compounds and reactions.
Biology: Employed in the detection and quantification of thiol groups in proteins and other biomolecules.
Medicine: Utilized in imaging techniques to monitor cell death and apoptosis in cancer research.
Industry: Applied in the development of diagnostic assays and sensors for detecting thiol-containing compounds.
Mecanismo De Acción
N,N-Didansyl-L-cystine exerts its effects through its thiol-reactive fluorescent properties. The compound selectively binds to thiol groups in proteins and other biomolecules, resulting in fluorescence. This fluorescence can be detected and quantified using various imaging techniques, making it a valuable tool for studying cellular processes and monitoring cell death . The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are related to oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-Dansyl-L-cysteine: A similar compound with one dansyl group, used for similar applications but with different fluorescence properties.
N,N-Didansyl-L-lysine: Another fluorescent probe with two dansyl groups, used for studying lysine-containing proteins.
Dansyl chloride: A reagent used to introduce dansyl groups into various compounds.
Uniqueness
N,N-Didansyl-L-cystine is unique due to its dual dansyl groups, which enhance its fluorescent properties and make it highly sensitive for detecting thiol groups. This dual functionality allows for more precise and accurate measurements in various scientific applications .
Propiedades
Fórmula molecular |
C30H34N4O8S4 |
|---|---|
Peso molecular |
706.9 g/mol |
Nombre IUPAC |
2-amino-3-[[(2R)-2-[bis[[5-(dimethylamino)naphthalen-1-yl]sulfonyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C30H34N4O8S4/c1-32(2)24-13-5-11-21-19(24)9-7-15-27(21)45(39,40)34(26(30(37)38)18-44-43-17-23(31)29(35)36)46(41,42)28-16-8-10-20-22(28)12-6-14-25(20)33(3)4/h5-16,23,26H,17-18,31H2,1-4H3,(H,35,36)(H,37,38)/t23?,26-/m0/s1 |
Clave InChI |
UUVFAQITAXQFJR-NASUQTAISA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N([C@@H](CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)

![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)

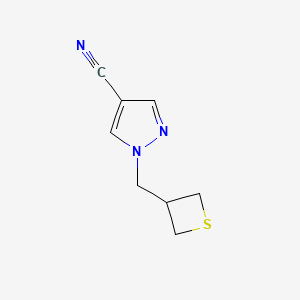
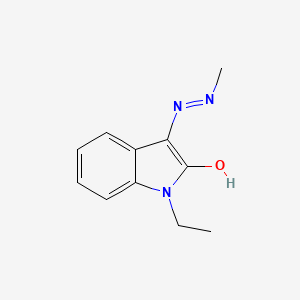
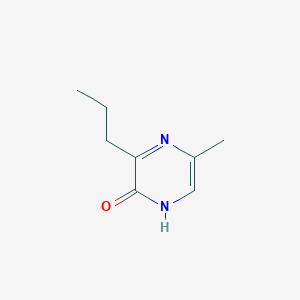
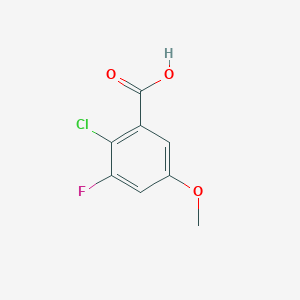
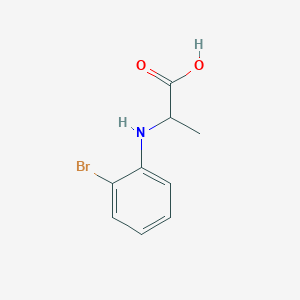
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)

![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
